molecular formula C15H15N3O3 B5212181 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone

1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone

Cat. No. B5212181
M. Wt: 285.30 g/mol
InChI Key: JQVCXZBNRUJRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone is a chemical compound that is widely used in scientific research. It is a type of kinase inhibitor that has been shown to have various biochemical and physiological effects.

Mechanism of Action

1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of kinases. Kinases are enzymes that are involved in the transfer of phosphate groups from ATP to other molecules. By inhibiting the activity of kinases, 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone can disrupt signal transduction pathways and prevent the activation of downstream targets.
Biochemical and Physiological Effects
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and prevent the activation of immune cells. Additionally, it has been shown to have neuroprotective effects and prevent the death of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone in lab experiments is that it is a potent inhibitor of kinases. This makes it a useful tool for studying signal transduction pathways and the role of kinases in various biological processes. However, one limitation of using this compound is that it may have off-target effects and inhibit other enzymes besides kinases.

Future Directions

There are many future directions for the study of 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other biological processes, such as metabolism and cell differentiation. Additionally, it may be useful to study the structure-activity relationship of this compound and develop more potent and selective kinase inhibitors.

Synthesis Methods

The synthesis of 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps. The first step involves the reaction of 4-morpholinylcarbonyl chloride with 2-aminophenylmethanone to form 2-(4-morpholinylcarbonyl)phenylmethanone. The second step involves the reaction of 2-(4-morpholinylcarbonyl)phenylmethanone with imidazole to form 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone.

Scientific Research Applications

1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively used in scientific research. It is a type of kinase inhibitor that has been shown to have various biochemical and physiological effects. It has been used in the study of cancer, inflammation, and other diseases. It has also been used in the study of signal transduction pathways.

properties

IUPAC Name

1H-imidazol-2-yl-[2-(morpholine-4-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(14-16-5-6-17-14)11-3-1-2-4-12(11)15(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVCXZBNRUJRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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